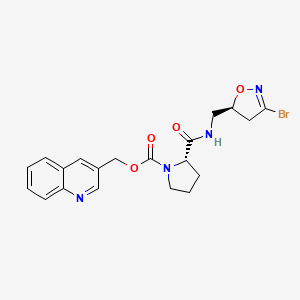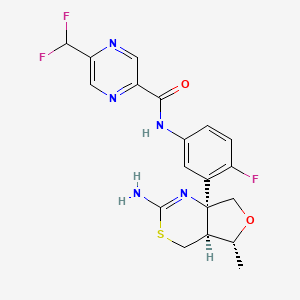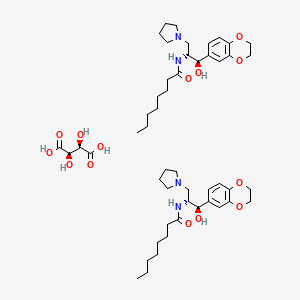
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ERW1041E is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the closely related enzyme TG1.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Novel compounds related to quinolin-3-ylmethyl structures have been synthesized using cycloaddition reactions and other techniques. These methods include the use of sodium hydride in THF for the synthesis of methyl 3-(quinolin-2-yl)indolizine-1-carboxylate (Belguedj et al., 2015).
- Structural Characterization : The structure and properties of these synthesized compounds are typically characterized using IR, 1H-NMR, 13C-NMR, and MS data, ensuring accurate identification and analysis of the compound (Belguedj et al., 2015).
Biological and Medical Applications
- Antiproliferative Activity : Some derivatives of quinolin-3-ylmethyl structures have demonstrated significant antiproliferative activity against human cancer cell lines, highlighting their potential as anticancer agents. For instance, 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones showed potent cytotoxic activity against cancer cells (Huang et al., 2013).
- Antimicrobial Activity : Some quinolin-3-ylmethyl derivatives have exhibited promising antimicrobial properties. Compounds like (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have shown good antibacterial activity against various strains, which could have implications in treating bacterial infections (Ashok et al., 2014).
- Mosquito Larvicidal Activity : Certain compounds in this category have also demonstrated mosquito larvicidal activity, suggesting their potential use in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
- Anti-Plasmodial and Antifungal Activity : Other derivatives have been found to have moderate antiplasmodial activity against malaria strains and antifungal properties, which could be beneficial in developing new treatments for these conditions (Vandekerckhove et al., 2015).
properties
Product Name |
(S)-quinolin-3-ylmethyl 2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate |
|---|---|
Molecular Formula |
C29H36 |
Molecular Weight |
384.61 |
IUPAC Name |
Quinolin-2-ylmethyl (S)-2-((((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H36/c1-21-11-14-24(19-21)15-12-22(2)28-9-6-10-29(28)23(3)13-16-25-17-18-26-7-4-5-8-27(26)20-25/h4-5,7-8,11,17-18,20,24,28-29H,2-3,6,9-10,12-16,19H2,1H3/t24-,28+,29?/m1/s1 |
InChI Key |
JUUQCONZELUVJY-AZKAAPSKSA-N |
SMILES |
C=C(C1[C@H](C(CC[C@@H]2CC(C)=CC2)=C)CCC1)CCC3=CC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ERW1041E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





